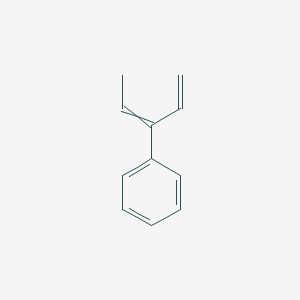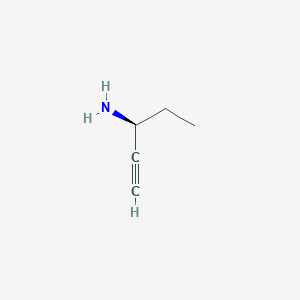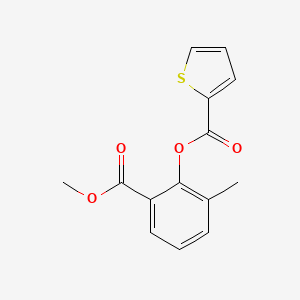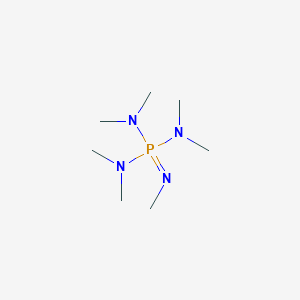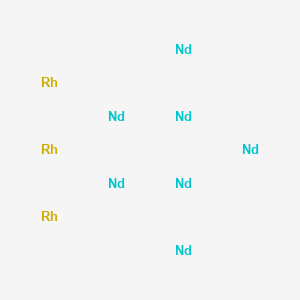
Neodymium--rhodium (7/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium–rhodium (7/3) is a compound formed by the combination of neodymium and rhodium in a 7:3 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of neodymium–rhodium (7/3) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium–rhodium (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of neodymium and rhodium oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another metal or non-metal element, depending on the desired properties of the final product.
Major Products Formed: The major products formed from these reactions include neodymium oxide, rhodium oxide, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Neodymium–rhodium (7/3) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties make it an effective catalyst for these processes.
Biology: In biological research, neodymium–rhodium (7/3) is used in the development of imaging agents and contrast agents for magnetic resonance imaging (MRI). Its magnetic properties enhance the quality of the images obtained.
Medicine: The compound is being explored for its potential use in targeted drug delivery systems. Its ability to interact with specific molecular targets makes it a promising candidate for this application.
Industry: In industrial applications, neodymium–rhodium (7/3) is used in the production of high-performance magnets and catalytic converters. Its unique combination of magnetic and catalytic properties makes it valuable in these fields.
Wirkmechanismus
The mechanism by which neodymium–rhodium (7/3) exerts its effects is primarily based on its ability to interact with specific molecular targets. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction. In biological applications, its magnetic properties allow it to interact with specific molecules, enhancing the effectiveness of imaging and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Neodymium oxide (Nd2O3): Known for its magnetic properties and used in various industrial applications.
Rhodium oxide (Rh2O3): Known for its catalytic properties and used in catalytic converters and other industrial processes.
Neodymium–iron–boron (NdFeB): A well-known magnetic compound used in the production of high-performance magnets.
Uniqueness: Neodymium–rhodium (7/3) is unique in that it combines the magnetic properties of neodymium with the catalytic properties of rhodium This combination results in a compound with a wide range of applications, from catalysis to imaging and drug delivery
Eigenschaften
CAS-Nummer |
50864-31-8 |
|---|---|
Molekularformel |
Nd7Rh3 |
Molekulargewicht |
1318.4 g/mol |
IUPAC-Name |
neodymium;rhodium |
InChI |
InChI=1S/7Nd.3Rh |
InChI-Schlüssel |
PVRODRVXOAHRRM-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


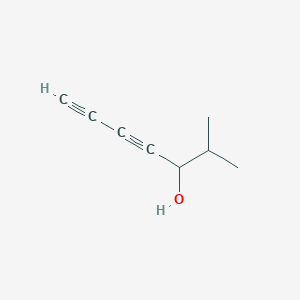
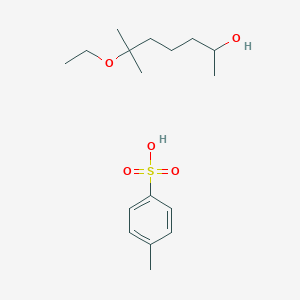

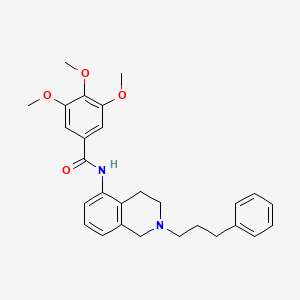
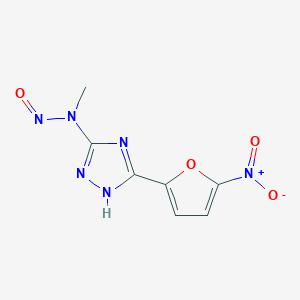
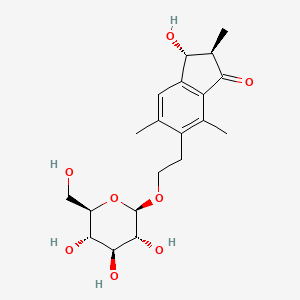
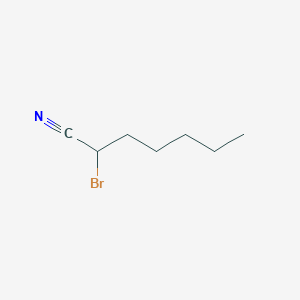
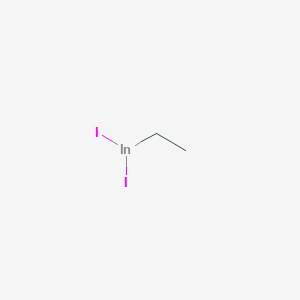
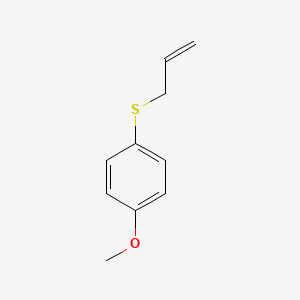
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
